Dibutyltinbis(isooctylmaleate)
Description
Contextualization of Organotin Chemistry in Materials Science
Organotin compounds, also known as stannanes, are a class of organometallic compounds characterized by the presence of at least one tin-carbon bond. sigmaaldrich.comwikipedia.org The study of these compounds, a field known as organotin chemistry, dates back to 1849 with the discovery of diethyltin (B15495199) diiodide. wikipedia.org The field saw significant expansion in the 20th century, particularly with the advent of Grignard reagents, which facilitated the creation of tin-carbon bonds. wikipedia.org
In the realm of materials science, organotin compounds have established a significant presence due to their versatile applications. uobabylon.edu.iqontosight.ai They are widely utilized as stabilizers for polymers, most notably for poly(vinyl chloride) (PVC). wikipedia.orglupinepublishers.com PVC is inherently unstable and prone to degradation, and organotin compounds have been employed since the 1940s to counteract this. lupinepublishers.com They function by removing allylic chloride groups and absorbing hydrogen chloride, thus preventing the degradation of the polymer. wikipedia.org This application alone accounts for the consumption of approximately 20,000 tons of tin annually. wikipedia.org
Beyond stabilization, organotin compounds serve as catalysts in various chemical reactions. lupinepublishers.com Diorganotin carboxylates, for instance, are instrumental in the formation of polyurethanes, the vulcanization of silicones, and in transesterification reactions. wikipedia.org Their effectiveness as catalysts, particularly in promoting the chain extension reaction in polyurethane synthesis, is a key area of their utility. lupinepublishers.com Furthermore, organotin complexes act as effective photostabilizers for polymers and coatings by absorbing and dissipating ultraviolet radiation. uobabylon.edu.iq The industrial preparation of these compounds is typically achieved through the alkylation of tin tetrachloride (SnCl4) with organo-magnesium or organo-aluminum compounds. lupinepublishers.com
Academic Significance of Dibutyltinbis(isooctylmaleate) in Contemporary Polymer Research
Dibutyltinbis(isooctylmaleate) is an organotin compound that has garnered attention within the academic community, primarily for its role in polymer science. Its principal application lies in its function as a heat stabilizer for vinyl chloride polymers, including homopolymers and copolymers. google.comgoogle.com Research has shown its utility in applications requiring a high degree of heat stability. google.comgoogle.com
Studies have investigated the behavior of Dibutyltinbis(isooctylmaleate) under various conditions. For instance, research involving gamma-irradiation of PVC stabilized with this compound has shown that the tin-moiety is eventually converted to stannic chloride at high doses. shu.ac.uk This highlights the compound's role in the degradation and stabilization processes of PVC under irradiation. shu.ac.uk
In the context of polyurethane production, Dibutyltinbis(isooctylmaleate) is recognized as a suitable tin catalyst. free.frgoogleapis.com It is used in the polymerization of polyurethanes, where the concentration of the tin compound can vary depending on the specific grade of polyurethane being produced. vtt.fi The tin content in the final polymer typically ranges from 40 mg/kg to 900 mg/kg. vtt.fi
Furthermore, comparative studies have been conducted to understand its effectiveness relative to other stabilizers. For example, the thermal stabilization efficiency of a liquid organotin compound was found to be very similar to that of Dibutyltinbis(isooctylmaleate). core.ac.uk
The chemical and physical properties of Dibutyltinbis(isooctylmaleate) are also subjects of academic interest. These properties are crucial for understanding its function and application in polymer systems.
Interactive Data Table: Properties of Dibutyltinbis(isooctylmaleate)
| Property | Value |
| CAS Number | 25168-21-2 |
| Molecular Formula | C32H56O8Sn |
| Molecular Weight | 687.49 g/mol |
| Melting Point | -25°C |
| Flash Point | 123°C |
| Specific Gravity | 1.145 |
| Data sourced from multiple chemical databases. chemicalbook.comchemsrc.comindustrialchemicals.gov.auchemicalbook.com |
Structure
2D Structure
Properties
Molecular Formula |
C32H54O8Sn-2 |
|---|---|
Molecular Weight |
685.5 g/mol |
IUPAC Name |
dibutyltin(2+);(Z)-2-(6-methylheptyl)but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-9(2)6-4-3-5-7-10(12(15)16)8-11(13)14;2*1-3-4-2;/h2*8-9H,3-7H2,1-2H3,(H,13,14)(H,15,16);2*1,3-4H2,2H3;/q;;;;+2/p-4/b2*10-8-;;; |
InChI Key |
MSKCGRZYRAITSF-SSGCZNHCSA-J |
Isomeric SMILES |
CCCC[Sn+2]CCCC.CC(CCCCC/C(=C/C(=O)[O-])/C(=O)[O-])C.CC(CCCCC/C(=C/C(=O)[O-])/C(=O)[O-])C |
Canonical SMILES |
CCCC[Sn+2]CCCC.CC(C)CCCCCC(=CC(=O)[O-])C(=O)[O-].CC(C)CCCCCC(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Synthesis and Mechanistic Pathways
Synthetic Methodologies for Dibutyltinbis(isooctylmaleate)
The synthesis of this compound can be understood by first examining the general routes for similar compounds and then considering the specific derivatization required.
Dialkyltin maleates are a subclass of organotin carboxylates, and their synthesis typically follows well-established pathways in organometallic chemistry. The two primary methods involve the use of either a dialkyltin oxide or a dialkyltin halide as the starting material.
One common and high-yield method is the condensation reaction between a dialkyltin oxide, such as Dibutyltin (B87310) oxide, and maleic acid or its anhydride (B1165640). um.edu.myrsc.org This reaction is an esterification process where water is produced as a byproduct. To drive the reaction to completion, the water is typically removed continuously from the reaction mixture, often through azeotropic distillation using a solvent like toluene (B28343) and a Dean-Stark apparatus. um.edu.my
Alternatively, dialkyltin maleates can be prepared from the reaction of a dialkyltin dihalide, for example, Dibutyltin dichloride, with the salt of maleic acid. um.edu.my This method involves a salt metathesis reaction. Organotin halides are often used as starting materials due to their availability, though they are susceptible to hydrolysis, necessitating the use of anhydrous organic solvents such as benzene (B151609), methanol, or ethanol (B145695) for the reaction.
| Synthetic Route | Starting Materials | Byproduct | Typical Conditions | Reference |
|---|---|---|---|---|
| Condensation/Esterification | Dibutyltin oxide + Maleic Acid/Anhydride | Water (H₂O) | Azeotropic reflux in toluene or benzene to remove water. | um.edu.myrsc.org |
| Salt Metathesis | Dibutyltin dichloride + Maleate (B1232345) Salt (e.g., disodium (B8443419) maleate) | Salt (e.g., NaCl) | Reaction in an anhydrous organic solvent like ethanol or methanol. | um.edu.my |
Formation of the Ligand : Isooctyl maleate is first synthesized through the esterification of maleic anhydride with isooctyl alcohol. This reaction creates the monoester ligand that will be attached to the tin center.
Reaction with Dibutyltin : The pre-formed isooctyl maleate is then reacted with Dibutyltin oxide. This is a condensation reaction that forms two ester linkages between the tin atom and the carboxyl groups of the two isooctyl maleate molecules, releasing water as a byproduct.
This approach ensures the specific attachment of the isooctylmaleate group. Derivatization, in the context of synthesis, refers to this targeted formation of the final molecule from its constituent parts. greenrivertech.com.twresearchgate.net
Reaction Kinetics and Thermodynamic Considerations in Dibutyltinbis(isooctylmaleate) Formation
Detailed kinetic and thermodynamic studies specifically documenting the formation of Dibutyltinbis(isooctylmaleate) are not extensively available in public literature. However, general principles of esterification and condensation reactions apply. The formation of organotin carboxylates from organotin oxides and carboxylic acids is a reversible reaction. um.edu.my Thermodynamically, the equilibrium is driven towards the product side by the efficient removal of the water byproduct, in accordance with Le Chatelier's principle.
While data on its formation is scarce, kinetic studies have been performed on reactions initiated by dialkyltin maleates. For instance, Dibutyltin(IV) maleate has been used as an initiator for the ring-opening polymerization of ε-caprolactone. researchgate.netnais.net.cn Non-isothermal kinetic analysis of this polymerization process provides insight into the reactivity of the organotin maleate structure.
| Initiator Concentration (mol%) | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (min⁻¹) |
|---|---|---|
| 3.0 | Data not specified | 7.4 x 10⁶ |
| 4.0 | Data not specified | 7.3 x 10⁵ |
The data indicates that the activation energy for the polymerization decreases with increasing initiator concentration, demonstrating the catalytic or initiating role of the dibutyltin maleate compound in subsequent reactions.
Mechanistic Elucidation of Organotin Carboxylate Synthesis
The mechanism of organotin carboxylate synthesis depends on the chosen synthetic route.
For the reaction of Dibutyltin oxide with a carboxylic acid (R'-COOH), such as isooctyl maleate, the mechanism is a condensation reaction. Dibutyltin oxide exists as a polymeric solid with repeating Sn-O units. The reaction likely initiates with the protonation of an oxygen atom in the Sn-O-Sn bridge by the acidic proton of the carboxyl group. This is followed by the nucleophilic attack of the resulting carboxylate anion on the now more electrophilic tin atom. A molecule of water is subsequently eliminated, and the process repeats until both butyltin valencies are esterified, breaking down the polymeric oxide structure to form the monomeric Dibutyltinbis(isooctylmaleate).
For the reaction involving Dibutyltin dichloride and a carboxylate salt (e.g., sodium isooctylmaleate), the mechanism is a more straightforward nucleophilic substitution or salt metathesis. The carboxylate anion acts as a nucleophile, displacing the chloride ions from the tin center. This reaction is typically driven by the precipitation of the resulting inorganic salt (e.g., NaCl) from the organic solvent.
In many reactions, the organotin compound can also act as a Lewis acid, coordinating with the reactants to facilitate bond formation. lupinepublishers.com This Lewis acidity of the tin center is a key feature of organotin chemistry and plays a role in both the synthesis and the catalytic activity of these compounds. lupinepublishers.comnih.gov
Catalytic Role in Polymerization Systems
Dibutyltinbis(isooctylmaleate) as a Catalyst in Polyurethane Synthesis
In the synthesis of polyurethanes, which are formed through the reaction of a polyol (a compound with multiple hydroxyl groups) and a diisocyanate (a compound with two isocyanate groups), Dibutyltinbis(isooctylmaleate) serves as a potent catalyst. Organotin compounds, particularly dicarboxylates like Dibutyltinbis(isooctylmaleate), are among the most widely used catalysts in the polyurethane industry due to their high efficiency in promoting the urethane-forming (gelling) reaction. researchgate.net
The precise mechanism by which organotin carboxylates catalyze the polyol-isocyanate reaction is complex, but two primary pathways are generally proposed. Both mechanisms hinge on the Lewis acidic nature of the tin (IV) center. lupinepublishers.comresearchgate.net
Lewis Acid Catalysis Mechanism: This is the most widely accepted mechanism for organotin carboxylates. The catalytic cycle is believed to involve the following steps:
Formation of a Tin-Alkoxide: The catalyst, Dibutyltinbis(isooctylmaleate), first reacts with the alcohol (polyol) to form a tin-alkoxide intermediate, releasing a carboxylic acid molecule (isooctylmaleic acid).
Coordination with Isocyanate: The isocyanate then coordinates to the tin center of the alkoxide intermediate.
Nucleophilic Attack: The coordinated alcohol's oxygen atom performs a nucleophilic attack on the carbonyl carbon of the coordinated isocyanate.
Urethane (B1682113) Formation and Catalyst Regeneration: This attack leads to the formation of the urethane linkage and the regeneration of the active tin catalyst, which can then participate in another catalytic cycle.
A schematic representation of this mechanism is detailed in the table below.
| Step | Reactants | Intermediate/Transition State | Products |
| 1 | Catalyst + Polyol (-ROH) | Catalyst-Polyol Complex | Tin Alkoxide + Acid |
| 2 | Tin Alkoxide + Isocyanate (-R'NCO) | Ternary Complex: [Alkoxide-Tin-Isocyanate] | Ternary Complex: [Alkoxide-Tin-Isocyanate] |
| 3 | Ternary Complex | Intramolecular Rearrangement (Nucleophilic Attack) | Catalyst-Urethane Complex |
| 4 | Catalyst-Urethane Complex | - | Urethane + Regenerated Catalyst |
Insertion Mechanism: An alternative, though less favored, mechanism suggests a direct insertion of the isocyanate into a Sn-O bond of the catalyst. lupinepublishers.comresearchgate.net However, recent kinetic data often support the Lewis acid mechanism involving the formation of a ternary complex among the catalyst, alcohol, and isocyanate. lupinepublishers.com
Kinetic studies on organotin-catalyzed urethane formation demonstrate a significant acceleration of the reaction compared to uncatalyzed systems. researchgate.net While specific kinetic data for Dibutyltinbis(isooctylmaleate) is not widely published, the behavior of analogous compounds like dibutyltin (B87310) dilaurate (DBTDL) provides a well-established framework. The reaction rate is typically described by a second-order equation. researchgate.net
The catalytic activity is influenced by several factors:
Catalyst Concentration: Increasing the catalyst concentration generally leads to a proportional increase in the reaction rate.
Reactant Structure: The structure of both the polyol and the isocyanate affects the rate of polymerization. Aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Tolylene-2,4-diisocyanate (TDI) react significantly faster than aliphatic isocyanates such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), due to the electron-withdrawing effect of the aromatic rings. mdpi.com
Temperature: The reaction rate increases with temperature, following the Arrhenius equation. Kinetic studies performed at various temperatures allow for the determination of activation parameters. rsc.org
In polyurethane foam production, two main reactions occur simultaneously: the gelling reaction (isocyanate-polyol) leading to polymer chain growth, and the blowing reaction (isocyanate-water) which generates carbon dioxide gas to form the foam structure. The choice of catalyst is crucial for balancing these two reactions.
Dibutyltinbis(isooctylmaleate), like other organotin catalysts, is highly selective for the gelling reaction. researchgate.net This selectivity is critical for achieving desired polymer properties and processing characteristics.
Efficiency: By dramatically accelerating the isocyanate-polyol reaction, the catalyst ensures rapid polymer network formation, leading to shorter curing times and increased production efficiency.
Selectivity: Its preference for the gelling reaction allows for precise control over the polymer's molecular weight and crosslink density before the viscosity becomes too high due to gas expansion. This control is essential for producing foams with uniform cell structure and optimal mechanical properties. The balance between gelling and blowing is often managed by using a combination of an organotin catalyst for the polymerization and a tertiary amine catalyst to promote the blowing reaction.
Applications in Silicone Elastomer Production
Dibutyltinbis(isooctylmaleate) also finds application as a catalyst in the production of certain types of silicone elastomers, particularly in Room Temperature Vulcanization (RTV) systems. researchgate.net These materials cure at ambient conditions from a liquid polymer into a solid, flexible rubber.
The most common RTV silicone chemistry involves the condensation curing of silanol-terminated polydimethylsiloxane (PDMS) with a crosslinking agent, typically an alkoxysilane. Organotin compounds catalyze the hydrolysis and subsequent condensation reactions that form the elastomeric network. lupinepublishers.com
The proposed catalytic mechanism involves two main stages:
Hydrolysis: The organotin catalyst is first hydrolyzed by atmospheric moisture. The crosslinking agent (e.g., a tetra-alkoxysilane) is also hydrolyzed, converting its alkoxy groups (-OR) into reactive silanol groups (-OH).
Condensation: The catalyst then promotes the condensation reaction between the silanol groups on the PDMS polymer chains and the hydrolyzed crosslinker. This process forms stable siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct and building a three-dimensional crosslinked network. lupinepublishers.comresearchgate.net
The tin compound acts as a Lewis acid, coordinating with the silicon-containing species to facilitate the bond-forming steps.
The presence of Dibutyltinbis(isooctylmaleate) has a profound effect on the curing process and the final properties of the silicone elastomer.
Cure Rate: The catalyst significantly accelerates the crosslinking reaction, reducing the time required for the silicone to transition from a liquid to a tack-free solid. Without a catalyst, this process would be impractically slow.
Network Uniformity: By promoting a controlled and efficient condensation reaction, the catalyst helps to form a more uniform and complete polymer network. The density of this network is a key determinant of the elastomer's mechanical properties.
Mechanical Properties: The degree of crosslinking directly influences the final properties of the silicone elastomer. A higher crosslink density, facilitated by the catalyst, generally leads to a higher modulus (stiffness), increased tensile strength, and lower elongation at break. researchgate.net The catalyst's efficiency ensures that the desired level of crosslinking is achieved, allowing for the tailoring of mechanical properties for specific applications, from soft sealants to tougher molding compounds.
Exploration of Catalytic Performance in Other Polymer Systems
Dibutyltinbis(isooctylmaleate) is a versatile organotin catalyst that finds application in a variety of polymer systems beyond its primary uses. Its unique combination of steric and electronic effects, conferred by the butyl groups and the isooctylmaleate ligands, allows for nuanced control over polymerization kinetics and polymer properties. This section explores its catalytic performance in other significant polymer systems, focusing on its influence on polymer microstructure and its relative efficacy compared to other organotin compounds.
Control over Polymer Microstructure and Architecture
The catalytic activity of Dibutyltinbis(isooctylmaleate) can significantly influence the microstructure and architecture of polymers, which in turn dictates their macroscopic properties. This control is evident in systems such as polyurethanes and silicones.
In polyurethane synthesis , the choice of catalyst can affect the arrangement of hard and soft segments. The hard segments, typically formed from diisocyanates and chain extenders, and the soft segments, derived from polyols, phase-separate to create a microdomain structure. The catalytic activity of organotin compounds like Dibutyltinbis(isooctylmaleate) influences the kinetics of the urethane-forming reaction, which can impact the degree of phase separation and the morphology of these domains. For instance, a catalyst that promotes a rapid reaction may lead to a more mixed-phase morphology, while a more selective catalyst might allow for better-defined hard and soft segment domains. The structure of the diisocyanate, whether aromatic or aliphatic, also plays a crucial role in the final polymer microstructure and properties. For example, polyurethanes based on aromatic diisocyanates may exhibit higher tensile strength and modulus compared to those based on aliphatic diisocyanates, due to differences in hard segment packing and crystallinity.
The influence of the catalyst extends to the molecular architecture. In condensation polymerization, the catalyst can affect the molecular weight distribution (polydispersity) of the resulting polymer. A well-controlled polymerization process, facilitated by an appropriate catalyst, can lead to a narrower molecular weight distribution, which is often desirable for achieving consistent material properties.
In silicone chemistry , particularly in Room Temperature Vulcanizing (RTV) silicone systems that cure via a condensation mechanism, organotin catalysts are crucial. These systems typically involve the reaction of silanol-terminated polymers with crosslinking agents in the presence of a tin catalyst. The catalyst, such as Dibutyltinbis(isooctylmaleate), facilitates the condensation reaction, leading to the formation of a crosslinked network. The nature of the catalyst can influence the cure rate and the final network structure, thereby affecting the mechanical properties of the cured silicone, such as its tear strength and elongation. While platinum-cured silicones offer advantages like low shrinkage and are often used for applications requiring high dimensional accuracy, tin-cured systems are known for their higher tear strength.
Comparative Catalytic Studies with Other Organotin Compounds
The catalytic performance of Dibutyltinbis(isooctylmaleate) is often evaluated in comparison to other organotin compounds, most notably Dibutyltin dilaurate (DBTDL), which is a widely used industry standard. These comparative studies are essential for understanding the structure-activity relationships among organotin catalysts and for selecting the optimal catalyst for a specific application.
In urethane catalysis , the reaction mechanism involves the formation of an intermediate complex between the organotin catalyst, the alcohol (polyol), and the isocyanate. The ligands attached to the tin atom play a significant role in the stability and reactivity of this complex. The isooctylmaleate ligands in Dibutyltinbis(isooctylmaleate), being bulkier and potentially more electron-withdrawing than the laurate ligands in DBTDL, can modulate the Lewis acidity of the tin center and the steric hindrance around it. This can lead to differences in catalytic activity and selectivity.
Kinetic studies comparing various organotin catalysts in polyurethane formation have shown that the nature of the carboxylate ligand can influence the reaction rate. While specific kinetic data for Dibutyltinbis(isooctylmaleate) is not extensively published in readily available literature, general trends suggest that variations in the alkyl chain length and branching of the carboxylate ligand can affect the catalyst's solubility in the reaction medium and its interaction with the reactants.
Below is an interactive data table summarizing a hypothetical comparative study of the catalytic performance of Dibutyltinbis(isooctylmaleate) versus other common organotin catalysts in a model polyurethane system. The data illustrates how different catalysts can affect key reaction parameters and final polymer properties.
| Catalyst | Gel Time (minutes) | Tack-Free Time (minutes) | Hardness (Shore A) | Tensile Strength (MPa) |
| Dibutyltinbis(isooctylmaleate) | 15 | 45 | 40 | 5.2 |
| Dibutyltin dilaurate (DBTDL) | 12 | 40 | 42 | 5.5 |
| Dioctyltin dilaurate (DOTL) | 18 | 55 | 38 | 4.9 |
| Dibutyltin diacetate (DBTDA) | 10 | 35 | 45 | 5.8 |
This data is illustrative and intended for comparative purposes. Actual values may vary depending on the specific formulation and reaction conditions.
In transesterification reactions , which are fundamental to the synthesis of polyesters and the production of biofuels, organotin compounds can also serve as effective catalysts. The mechanism typically involves the activation of the ester and alcohol reactants by the tin catalyst. The choice of organotin catalyst can influence the reaction rate and equilibrium conversion. Comparative studies in this area would focus on the efficiency of Dibutyltinbis(isooctylmaleate) relative to other tin catalysts in promoting the transesterification process under various conditions of temperature and reactant ratios.
Ultimately, the selection of Dibutyltinbis(isooctylmaleate) over other organotin compounds will depend on a careful consideration of the desired reaction kinetics, the required final polymer properties, and any regulatory or safety considerations associated with the specific application.
Polymer Stabilization Mechanisms and Degradation Dynamics
Stabilization of Polyvinyl Chloride (PVC) by Dibutyltinbis(isooctylmaleate)
Dibutyltinbis(isooctylmaleate) is a well-established heat stabilizer for PVC, belonging to the organotin carboxylate class. seepvcforum.com Its effectiveness stems from its ability to intervene in the primary degradation reactions of PVC, namely dehydrochlorination, which is the autocatalytic elimination of hydrogen chloride (HCl) from the polymer backbone. uq.edu.au This process leads to the formation of conjugated polyene sequences, resulting in severe discoloration and deterioration of the polymer's mechanical properties. iyte.edu.tr
The thermal stabilization of PVC by Dibutyltinbis(isooctylmaleate) is primarily understood through two interconnected mechanisms: the acid scavenging hypothesis and ligand exchange reactions.
The initial and most critical step in PVC degradation is the elimination of HCl, which then acts as a catalyst for further degradation. ncsu.edu A primary function of Dibutyltinbis(isooctylmaleate) is to act as an HCl scavenger, neutralizing the acid as it is formed. uq.edu.auiyte.edu.tr This reaction prevents the autocatalytic "unzipping" of HCl from the polymer chain. The stabilizer reacts with HCl to form organotin chlorides, such as dibutyltin (B87310) dichloride, which are less detrimental Lewis acids than HCl in the context of PVC degradation. iyte.edu.trresearchgate.net This acid-scavenging capability is a fundamental aspect of all primary heat stabilizers used in PVC. uq.edu.au
According to the Frye-Horst mechanism, a key stabilization pathway involves the substitution of labile chlorine atoms within the PVC structure by the stabilizer's ligands. uq.edu.aucore.ac.uk In PVC, chlorine atoms at defect sites, such as tertiary or allylic positions, are particularly unstable and serve as initiation points for dehydrochlorination. Dibutyltinbis(isooctylmaleate) can undergo a ligand exchange reaction where its isooctylmaleate groups are exchanged for these labile chlorine atoms on the polymer chain. capes.gov.br This process forms a more stable ester linkage at these sites, effectively passivating them and inhibiting the initiation of the degradation cascade. core.ac.ukcapes.gov.br Studies have shown that the reactivity of the ligands plays a significant role, with research indicating that laurate ligands are more effective than maleate (B1232345) ligands in replacing these labile chlorines. iyte.edu.tr However, the maleate structure offers unique additional functionalities.
Furthermore, the unsaturated maleate group within the stabilizer molecule can perform an additional function through a Diels-Alder reaction. iyte.edu.tr This reaction allows the stabilizer to interrupt the growth of conjugated polyene sequences that are responsible for color formation by reacting with the diene structures formed during initial degradation. bdmaee.netdokumen.pub While there is evidence for this reaction, some studies suggest that steric hindrance may slow its progress, making it a secondary, though still relevant, stabilization pathway. dokumen.pub
Organotin maleates, including Dibutyltinbis(isooctylmaleate), are recognized for their excellent light stability properties. iyte.edu.tr Their role in photochemical stabilization is crucial for outdoor applications where PVC is exposed to UV radiation. The mechanisms involved include UV absorption and the quenching of photo-excited species. The maleate structure contributes to the compound's ability to absorb UV radiation, dissipating the energy in a way that does not harm the polymer. Additionally, like other organotin stabilizers, it can act as a peroxide decomposer, breaking down hydroperoxides that are formed during photo-oxidation and can initiate further degradation. iyte.edu.tr Studies on γ-irradiated PVC stabilized with Dibutyltinbis(isooctylmaleate) show that the stabilizer is consumed during the process, ultimately converting to species like stannic chloride, indicating its active role in mitigating radiation-induced degradation. shu.ac.uk
The interaction between the stabilizer and the polymer matrix is crucial for its function. For Dibutyltinbis(isooctylmaleate) to be effective, it must be well-dispersed within the PVC. As a liquid, it can be incorporated homogeneously into PVC formulations. bdmaee.net
The tin atom in Dibutyltinbis(isooctylmaleate) plays a central role in the stabilization process through its coordination chemistry. It is proposed that the organotin compound can form an associative complex with the PVC chain. doi.org This interaction likely involves the coordination of the tin atom with the chlorine atoms on the polymer. bdmaee.net This coordination can polarize the C-Cl bond, facilitating the ligand exchange reaction where the maleate group replaces the labile chlorine. bdmaee.net Studies using Mössbauer spectroscopy on organotin-stabilized PVC have indicated that changes in the coordination number of the tin atom occur upon its dispersion in the polymer matrix, supporting the theory of direct interaction between the tin center and the PVC. shu.ac.uk This coordination helps to stabilize the polymer structure even before any degradation occurs. bdmaee.net
Data Tables
Table 1: Experimental Parameters for Stabilizer Degradation Study
| Parameter | Value | Source |
| Stabilizer | Dibutyltinbis(isooctylmaleate) | shu.ac.ukshu.ac.uk |
| Polymer | Polyvinyl Chloride (PVC) | shu.ac.ukshu.ac.uk |
| Concentration | 2% (w/w) of the polymer | shu.ac.ukshu.ac.uk |
| Incorporation Method | Hot-milling process | shu.ac.uk |
| Degradation Method | γ-irradiation | shu.ac.uk |
| Identified Degradation Product | Stannic Chloride | shu.ac.uk |
Interactions between Dibutyltinbis(isooctylmaleate) and PVC Matrix
Degradation Pathways of Dibutyltinbis(isooctylmaleate) within Polymer Systems
Dibutyltinbis(isooctylmaleate) is subject to degradation under various environmental and processing stresses, which can alter its chemical structure and reduce its stabilizing efficacy. The primary degradation pathways include thermal, photochemical, and radiation-induced processes.
Thermal Degradation Products and Pathways
During thermal processing of polymers like PVC, Dibutyltinbis(isooctylmaleate) can undergo thermal degradation. The elevated temperatures required for processing can initiate chemical changes in the stabilizer itself. dokumen.pub
The thermal degradation of Dibutyltinbis(isooctylmaleate) in a polymer matrix can lead to the formation of various tin-containing species. Under acidic conditions, which can be generated during the degradation of polymers like PVC (release of HCl), dibutyltin compounds can degrade to monobutyltin (B1198712) species. sci-hub.st Further degradation can lead to the formation of inorganic tin compounds. The identification of these degradation products is crucial for understanding the long-term stability of the polymer system.
A study on the thermal degradation of organotin-stabilized PVC showed that the stabilizer undergoes significant degradation, which is more severe than that caused by gamma-irradiation. shu.ac.uk
| Original Stabilizer | Potential Thermal Degradation Products |
| Dibutyltinbis(isooctylmaleate) | Monobutyltin compounds, Dibutyltin dichloride, Inorganic tin species |
This table illustrates potential degradation products and is based on general organotin degradation pathways.
The thermal degradation of organotin compounds like Dibutyltinbis(isooctylmaleate) involves complex reaction mechanisms. Two key processes are dealkylation and the scission (breaking) of the tin-oxygen (Sn-O) bond. Dealkylation refers to the loss of butyl groups from the tin atom. This process can be initiated by heat and can be catalyzed by the presence of acids, such as HCl released from degrading PVC.
The scission of the Sn-O bond, which links the tin atom to the isooctylmaleate ligands, is another critical step in the degradation of the stabilizer. This bond cleavage can lead to the formation of more reactive tin species that may either contribute to stabilization or accelerate degradation, depending on the specific reaction pathways. Studies on related organotin compounds have shown that ligand exchange reactions can occur, where the original carboxylate or mercaptide groups are replaced by chloride ions from the degrading PVC, forming species like dibutyltin dichloride. shu.ac.ukfederalregister.gov
Photochemical Degradation Products and Pathways
Exposure to ultraviolet (UV) radiation, a component of sunlight, can induce photochemical degradation of Dibutyltinbis(isooctylmaleate). This is particularly relevant for polymer products used in outdoor applications. Photochemical degradation can involve the absorption of UV light by the stabilizer, leading to the formation of excited states and subsequent chemical reactions. researchgate.net
These reactions can include the homolytic scission of chemical bonds, leading to the formation of free radicals. For instance, the bonds between the tin atom and the butyl groups or the isooctylmaleate ligands can be broken. These radicals can then participate in a variety of secondary reactions, potentially leading to the breakdown of the stabilizer and a reduction in its ability to protect the polymer. While specific studies on the photochemical degradation of Dibutyltinbis(isooctylmaleate) are not abundant, general principles of organotin photochemistry suggest that dealkylation and ligand dissociation are likely pathways. publications.gc.caresearchgate.net
Gamma-Irradiation Induced Degradation Mechanisms in PVC
Gamma-irradiation is often used for the sterilization of medical devices made from polymers like PVC. medsci.org However, this high-energy radiation can induce significant degradation of both the polymer and the stabilizers within it. scielo.brresearchgate.net The energy from gamma rays is much higher than that of UV radiation and can cause direct bond scission and the formation of radicals throughout the entire volume of the material. dokumen.pub
In the context of PVC stabilized with organotin compounds, gamma-irradiation can lead to the degradation of the stabilizer. shu.ac.uk Studies using Mössbauer spectroscopy on gamma-irradiated organotin-stabilized PVC have been conducted to identify the resulting tin-containing degradation products. shu.ac.uk The research indicates that gamma-irradiation can cause dealkylation of the organotin stabilizer. shu.ac.uk
The interaction of gamma radiation with PVC leads to the formation of free radicals and the release of hydrochloric acid (HCl). researchgate.net This radiolytically generated HCl can then react with the Dibutyltinbis(isooctylmaleate) stabilizer, leading to its conversion into other tin species, such as dibutyltin dichloride. Evidence suggests that the degradation of the stabilizer during gamma-irradiation is a significant process. shu.ac.uk
| Stress Factor | Primary Degradation Mechanism | Key Degradation Products/Intermediates |
| Thermal | Dealkylation, Sn-O bond scission | Monobutyltin compounds, Dibutyltin dichloride |
| Photochemical | Homolytic bond scission (UV absorption) | Free radicals, dealkylated and ligand-dissociated species |
| Gamma-Irradiation | Direct bond scission, reaction with radiolytic products (e.g., HCl) | Dealkylated tin species, Dibutyltin dichloride |
This table summarizes the primary degradation mechanisms and resulting products for Dibutyltinbis(isooctylmaleate) under different stress conditions.
Formation of Stannic Chloride and Other Organotin Species
The degradation of organotin stabilizers like Dibutyltinbis(isooctylmaleate) within the PVC matrix is a complex process that leads to the formation of various organotin species and, under certain conditions, inorganic tin compounds such as stannic chloride. During thermal processing and aging, Dibutyltinbis(isooctylmaleate) reacts with the HCl evolved from the degrading PVC. This reaction is a primary stabilization mechanism, as it neutralizes the autocatalytic effect of HCl.
The initial reaction involves the substitution of the isooctylmaleate groups with chloride ions, leading to the formation of intermediate chlorinated organotin species. Research on the thermal degradation of PVC stabilized with Dibutyltinbis(isooctylmaleate) has shown that the primary degradation product is the dialkylchlorotin ester. nih.gov It has been observed that after extensive degradation, the presence of dibutyltin dichloride (Bu2SnCl2) in the polymer matrix is not readily detected, suggesting that the formation of mixed halo-ester species, such as dibutylchlorotin isooctylmaleate, is a key step. nih.gov This is supported by studies on similar dialkyltin mercaptides, which undergo ligand-exchange reactions with dialkyltin dichlorides to form mixed halo-mercapto derivatives. nih.gov This reaction is significant as it also removes any dialkyltin dichloride that could act as a Lewis acid catalyst, further promoting PVC degradation. nih.gov
Under more severe degradation conditions, such as exposure to gamma irradiation, the degradation of organotin stabilizers can proceed further. Studies on irradiated PVC containing organotin stabilizers, including maleate-based compounds, have identified stannic chloride (SnCl4) as a terminal degradation product. researchgate.netshu.ac.uk The progressive degradation pathway involves the sequential loss of alkyl and ester groups, leading to the formation of inorganic tin species. Evidence for dealkylated tin-containing degradation products has been found in irradiated organotin-stabilized PVC. researchgate.net
Characterization of Intermediate Degradation Products
The characterization of intermediate degradation products of Dibutyltinbis(isooctylmaleate) is crucial for understanding its stabilization mechanism and the long-term stability of the PVC formulation. Spectroscopic techniques, particularly Mössbauer spectroscopy, have been instrumental in identifying the tin-containing species formed during degradation.
Mössbauer spectroscopy has been used to study the changes in the chemical environment of the tin atom in organotin stabilizers within the PVC matrix. For Dibutyltinbis(isooctylmaleate), these studies have revealed that upon thermal degradation, the stabilizer is converted into a dialkylchlorotin ester. nih.gov Comparative Mössbauer spectra of the pure stabilizer, the stabilizer milled into PVC, and the thermally aged PVC-stabilizer mixture clearly show this transformation. nih.gov
In studies involving gamma irradiation of PVC stabilized with compounds including dibutyltinbis(isooctylmaleate), evidence for progressive degradation and the formation of intermediate products has been presented. researchgate.netshu.ac.uk While stannic chloride is identified as a terminal product, the pathway involves intermediate chlorinated organotin species. The identification of these intermediates is critical for assessing the potential for migration of degradation products from the polymer, a key consideration for applications such as food packaging and medical devices. shu.ac.uk The Environmental Protection Agency (EPA) has highlighted the need for testing alkyltin compounds, including Dibutyltinbis(isooctylmaleate), to identify persistent degradation products. vot.plcdc.gov
Comparative Analysis with Thermal Degradation Processes
The effectiveness of Dibutyltinbis(isooctylmaleate) as a stabilizer is best understood through a comparative analysis of the thermal degradation of PVC with and without the stabilizer. In the absence of a stabilizer, the thermal degradation of PVC proceeds via a molecular-ionic mechanism where the evolved HCl has an autocatalytic effect. nih.gov The presence of Dibutyltinbis(isooctylmaleate) alters this process significantly.
Studies comparing the thermal stability of PVC films with and without organotin stabilizers have demonstrated the superior performance of the stabilized formulations. For instance, a liquid organotin stabilizer with an IR spectrum very similar to that of Dibutyltinbis(isooctylmaleate) was shown to significantly improve the thermal stability of PVC films. core.ac.uk While unstabilized films undergo rapid discoloration, films containing the stabilizer exhibit a much lower yellowness index after thermal aging. core.ac.uk
Thermogravimetric analysis (TGA) of PVC stabilized with organotin compounds shows a shift in the onset of dehydrochlorination to higher temperatures compared to unstabilized PVC. iyte.edu.tr However, once degradation commences, the rate can be comparable to that of the unstabilized polymer, indicating that the primary role of the stabilizer is to delay the initiation of degradation. iyte.edu.tr
The degradation process in the presence of Dibutyltinbis(isooctylmaleate) is also different from that observed with other types of stabilizers. For example, when compared to zinc stearate (B1226849), a liquid organotin stabilizer provides higher thermal stabilization efficiency due to better miscibility with the PVC matrix. core.ac.uk In contrast, the solid nature of zinc stearate can lead to inefficient stabilization and the accumulation of zinc chloride (ZnCl2), a potent catalyst for dehydrochlorination, resulting in accelerated degradation at higher temperatures and longer heating times. core.ac.uk
Furthermore, the degradation mechanism of maleate-based stabilizers like Dibutyltinbis(isooctylmaleate) differs from that of thioglycollate-based organotin stabilizers. While both act as HCl scavengers and substitute labile chlorines, the maleate stabilizers are known to be particularly effective photochemical stabilizers. shu.ac.uk During thermal degradation, thioglycollate stabilizers can convert to monochloro esters more rapidly. nih.gov
Kinetic and Mechanistic Modeling of Stabilization and Degradation Processes
The stabilization of PVC by Dibutyltinbis(isooctylmaleate) and its subsequent degradation can be described through kinetic and mechanistic models. These models are essential for predicting the long-term performance of the stabilized polymer and for optimizing stabilizer concentrations.
Quantitative Assessment of Stabilization Efficiency
The quantitative assessment of the stabilization efficiency of Dibutyltinbis(isooctylmaleate) involves measuring various parameters that reflect the extent of degradation. These include the induction time for HCl evolution, the rate of dehydrochlorination, and changes in the physical properties of the polymer, such as color.
The dehydrochlorination reaction of PVC can be modeled as a first-order reaction with respect to the concentration of potential double bonds in the polymer chain. core.ac.uk The rate of double bond formation can be expressed as:
dC/dt = -kC
where C is the concentration of potential double bonds and k is the first-order rate constant. core.ac.uk The rate constant, k, follows the Arrhenius equation:
k = A * exp(-Ea / RT)
where A is the Arrhenius constant, Ea is the activation energy, R is the gas constant, and T is the temperature. core.ac.uk By determining these kinetic parameters from experimental data, such as thermogravimetric analysis (TGA), the stabilization efficiency can be quantified. core.ac.uk
A study on a polymeric thermal stabilizer synthesized from dibutyltin maleate (DBTM) and styrene (B11656) (St) used the Kissinger method to calculate the parameters of thermal degradation dynamics. researchgate.net The study established an order of thermal stability for a series of related copolymers, demonstrating a quantitative approach to comparing stabilizer efficiency. researchgate.net
The table below presents a conceptual framework for the type of data that would be generated in a quantitative assessment of stabilization efficiency, comparing unstabilized PVC with PVC stabilized with Dibutyltinbis(isooctylmaleate).
Table 1: Conceptual Data for Quantitative Assessment of PVC Stabilization This table is for illustrative purposes and does not represent actual experimental data.
| Parameter | Unstabilized PVC | PVC + Dibutyltinbis(isooctylmaleate) |
|---|---|---|
| Induction Time at 180°C (min) | < 5 | > 60 |
| Rate of Dehydrochlorination at 180°C (mol HCl/g PVC·s) | High | Low |
| Yellowness Index after 60 min at 180°C | > 50 | < 10 |
| Activation Energy for Dehydrochlorination (kJ/mol) | Lower | Higher |
Mathematical Models Describing Stabilizer Consumption and Product Formation
Mathematical models that describe the consumption of Dibutyltinbis(isooctylmaleate) and the formation of its degradation products are crucial for predicting the service life of PVC articles. These models typically involve a set of differential equations that account for the various reactions occurring within the polymer matrix.
The consumption of the stabilizer can be modeled based on its reaction with HCl. Assuming a stoichiometric reaction, the rate of stabilizer consumption would be proportional to the rate of HCl evolution. The formation of the primary degradation product, dibutylchlorotin isooctylmaleate, and its subsequent reaction to form dibutyltin dichloride can also be modeled. A study on a liquid organotin stabilizer proposed that the further reaction of the stabilizer with PVC would be expected to end with the formation of Cl2Sn(R1)2. core.ac.uk
Leaching models have been developed to estimate the migration of organotin stabilizers and their degradation products from PVC pipes (B44673) into drinking water. nih.gov These models often incorporate diffusion coefficients to describe the movement of the species within the polymer. A mechanistic leaching rate model for dimethyltin (B1205294) (DMT) and dibutyltin (DBT) from PVC pipe determined a diffusion coefficient of 9 × 10–18 m2/s for these organotins in the PVC material. acs.org While focused on migration, such models provide insights into the mobility of these compounds within the polymer, which is a factor in their reaction kinetics.
The development of a comprehensive mathematical model for the consumption of Dibutyltinbis(isooctylmaleate) and the formation of its degradation products would require detailed experimental data on the concentrations of the stabilizer and its various chlorinated and dealkylated derivatives as a function of time and temperature.
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| Dibutyltinbis(isooctylmaleate) |
| Poly(vinyl chloride) |
| Hydrogen chloride |
| Stannic chloride |
| Dibutyltin dichloride |
| Dibutylchlorotin isooctylmaleate |
| Dialkyltin mercaptides |
| Dialkyltin dichlorides |
| Mixed halo-mercapto derivatives |
| Zinc stearate |
| Zinc chloride |
| Thioglycollate-based organotin stabilizers |
| Monochloro esters |
| Dibutyltin maleate |
| Styrene |
| Dimethyltin |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy provides invaluable information on the molecular and electronic environment of Dibutyltin (B87310) bis(isooctylmaleate). Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mössbauer spectroscopy are employed to gain a detailed understanding of its chemical identity.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org For Dibutyltin bis(isooctylmaleate), the IR spectrum reveals characteristic absorption bands that confirm its structure. The most significant of these is the strong absorption from the carbonyl group (C=O) of the ester, which is typically found in the range of 1670 to 1780 cm⁻¹. libretexts.org The presence of the carbon-carbon double bond (C=C) in the maleate (B1232345) moiety is indicated by a stretching vibration in the 1640-1680 cm⁻¹ region. libretexts.org
Other key absorptions include the C-O stretching vibrations of the ester group and the various C-H stretching and bending vibrations from the butyl and isooctyl alkyl chains. libretexts.org C-H stretching vibrations for alkanes typically appear in the 3000–2850 cm⁻¹ range. libretexts.org Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a modern application of this technique that can be used to analyze organotin compounds and identify molecular alterations. nih.gov
Table 1: Characteristic Infrared Absorption Frequencies for Dibutyltin bis(isooctylmaleate)
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alkyl | C-H Stretch | 2850 - 3000 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Ester | C=O Stretch | ~1720 |
| Ester | C-O Stretch | 1000 - 1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic and organometallic compounds. scilit.commdpi.com For Dibutyltin bis(isooctylmaleate), ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. nih.gov
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the protons of the butyl groups attached to the tin atom, the protons of the isooctyl chains, and the vinylic protons of the maleate backbone. The integration of these signals confirms the relative number of protons in each environment.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org Signals for the carbonyl carbons of the ester, the olefinic carbons of the maleate, and the various aliphatic carbons of the butyl and isooctyl groups would be observed at characteristic chemical shifts. ijcce.ac.ir
¹¹⁹Sn NMR: In addition to ¹H and ¹³C NMR, ¹¹⁹Sn NMR spectroscopy is particularly valuable for organotin compounds. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the nature of the substituents. ijcce.ac.ir For dibutyltin(IV) compounds, the ¹¹⁹Sn chemical shift can confirm the coordination geometry around the tin atom, which is often greater than four in such complexes. ijcce.ac.irresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Dibutyltin bis(isooctylmaleate)
| Group | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| Butyl group (attached to Sn) | ¹H | 0.8 - 1.8 |
| Isooctyl group | ¹H | 0.8 - 4.2 |
| Maleate backbone | ¹H | 6.0 - 6.5 |
| Butyl group (attached to Sn) | ¹³C | 13 - 30 |
| Isooctyl group | ¹³C | 10 - 70 |
| Maleate backbone (olefinic) | ¹³C | 128 - 135 |
| Maleate backbone (carbonyl) | ¹³C | 165 - 175 |
Mössbauer Spectroscopy for Nuclear Environment Analysis of Tin
Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is a highly sensitive technique for probing the nuclear environment of tin atoms. researchgate.net It provides unique insights into the oxidation state, coordination geometry, and bonding characteristics of tin in various compounds. researchgate.netarxiv.org
Two key parameters obtained from a Mössbauer spectrum, the isomer shift (δ) and the quadrupole splitting (ΔEq), are used to characterize the tin center in Dibutyltin bis(isooctylmaleate). oauife.edu.ng
Isomer Shift (δ): The isomer shift is related to the s-electron density at the tin nucleus and is indicative of the oxidation state. slideshare.netscispace.com For organotin(IV) compounds like Dibutyltin bis(isooctylmaleate), the isomer shift values are distinctly different from those of tin(II) compounds. youtube.com Sn(IV) typically exhibits a negative isomer shift relative to Sn(II). slideshare.net
Quadrupole Splitting (ΔEq): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the tin nucleus. researchgate.net For tin compounds, a non-zero quadrupole splitting indicates a deviation from a perfect tetrahedral or octahedral symmetry. dntb.gov.ua The magnitude of the splitting can be correlated with the coordination number of the tin atom; a ratio of quadrupole splitting to isomer shift (ρ = ΔEq/δ) greater than 2.1 is often indicative of a coordination number higher than four, such as a five- or six-coordinate geometry. researchgate.netdntb.gov.ua
Table 3: Mössbauer Parameters and Their Interpretation for Organotin(IV) Compounds
| Parameter | Typical Value Range for Sn(IV) | Interpretation |
|---|---|---|
| Isomer Shift (δ) (mm/s) | < 2.0 | Confirms the +4 oxidation state of tin. slideshare.net |
| Quadrupole Splitting (ΔEq) (mm/s) | > 2.1 | Indicates a coordination number greater than four and a distorted geometry around the tin atom. researchgate.net |
Mössbauer spectroscopy is a non-destructive method that can be used for both qualitative and quantitative analysis of different tin species in a sample. researchgate.net This makes it a valuable tool for studying the degradation of Dibutyltin bis(isooctylmaleate). Degradation might involve the cleavage of the tin-ester or tin-carbon bonds, leading to the formation of other organotin compounds (like dibutyltin oxide) or inorganic tin species.
As each tin compound possesses a unique set of Mössbauer parameters (isomer shift and quadrupole splitting), the spectrum of a degraded sample would show multiple signals corresponding to the parent compound and its degradation products. researchgate.net By determining the relative area of these signals, a quantitative analysis of the different tin-containing species can be performed, provided that the recoil-free fraction (f-factor) for each compound is known. researchgate.net
Chromatographic Separations for Compound Identification and Purity Assessment
Chromatographic techniques are essential for separating complex mixtures and are widely used for the analysis of organotin compounds to assess purity and identify impurities or degradation products. eurofins.com.au Both gas and liquid chromatography are employed for this purpose.
Gas Chromatography (GC): GC-based methods are frequently used for organotin analysis. ysi.com Due to the low volatility of compounds like Dibutyltin bis(isooctylmaleate), a derivatization step is often required to convert the analyte into a more volatile form before injection into the GC system. eurofins.com.auysi.com Coupling GC with sensitive and selective detectors like a mass spectrometer (MS) or a flame photometric detector (FPD) allows for the accurate identification and quantification of various organotin species. ysi.com
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) offers the advantage of analyzing thermally unstable or non-volatile compounds without derivatization. eurofins.com.ausciex.com Reversed-phase LC is a common approach. epa.gov The coupling of LC with tandem mass spectrometry (LC-MS/MS) or inductively coupled plasma mass spectrometry (LC-ICP-MS) provides exceptional sensitivity and selectivity, making it a preferred technique for the speciation and quantification of organotin compounds in various matrices. eurofins.com.ausciex.com This approach allows for the separation of Dibutyltin bis(isooctylmaleate) from its potential precursors, byproducts, and degradation products, such as monobutyltin (B1198712) (MBT) and tributyltin (TBT) species. eurofins.com.au
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Dibutyltin bis(isooctylmaleate) |
| Monobutyltin (MBT) |
| Dibutyltin (DBT) |
| Dibutyltin oxide |
| Tributyltin (TBT) |
| Dibutyltin maleate (DBTM) |
| Dibutyltin citraconate (DBTC) |
| Styrene (B11656) (ST) |
| Butyl acrylate (BA) |
| Dibutyltin dichloride |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of organotin compounds like Dibutyltinbis(isooctylmaleate), particularly for purity assessment and quantification in samples where the compound does not require volatilization.
Detailed Research Findings: While specific application notes for Dibutyltinbis(isooctylmaleate) are not prevalent, methodologies for closely related compounds provide a clear framework. For instance, the analysis of Dibutyl maleate can be achieved using a reverse-phase (RP) HPLC method. sielc.com This approach separates compounds based on their hydrophobicity. For maleate-containing compounds such as Dioctyltin bis(2-ethylhexyl maleate), UV detection in the range of 210–240 nm is effective due to the strong absorbance of the maleate functional group.
A typical HPLC method for Dibutyltinbis(isooctylmaleate) would involve a C18 column and a mobile phase gradient of acetonitrile and water. To ensure compatibility with mass spectrometry (MS) detection, an acid like formic acid is often added to the mobile phase. sielc.com Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) represents a powerful alternative, offering exceptional sensitivity and selectivity for organotin speciation without the need for chemical derivatization. eurofins.com.au
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates the analyte from polar impurities. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Elutes the compound from the column; formic acid aids ionization for MS detection. |
| Detection | UV at 210-240 nm or Mass Spectrometry (MS) | Detects the maleate group (UV) or provides mass information (MS). |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For organotins, which often have low volatility, derivatization is typically required to convert them into species amenable to GC analysis.
Detailed Research Findings: The standard approach for analyzing organotin compounds involves a derivatization step to increase their volatility and thermal stability. mdpi.com This is often achieved through ethylation or propylation using reagents like sodium tetraethylborate or Grignard reagents. mdpi.comscispace.com The derivatized analytes can then be separated on a low-polarity capillary column, such as one with a 5% diphenyl-95% dimethyl siloxane phase (e.g., DB-5MS). nih.gov
For related maleate esters, such as di-2-ethylhexyl maleate, GC methods have been established using polar capillary columns (e.g., PEG-20M) with a flame ionization detector (FID) or a mass spectrometer for detection. researchgate.net The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is particularly effective, as it provides both separation and structural identification of the analytes. scispace.comresearchgate.netrestek.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Agent | Sodium Tetraethylborate (NaBEt₄) | Increases volatility by replacing ester groups with ethyl groups. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Provides efficient separation of semi-volatile compounds. |
| Carrier Gas | Helium at 1 mL/min | Transports the sample through the column. |
| Injector Temperature | 280-300°C | Ensures rapid volatilization of the derivatized analyte. |
| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) | Provides identification and quantification. FPD is selective for tin. |
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of compounds by measuring the mass-to-charge ratio of ions. When coupled with chromatographic techniques like GC or HPLC, it provides definitive identification and quantification.
Detailed Research Findings: MS analysis provides the molecular weight of Dibutyltinbis(isooctylmaleate) (687.49 g/mol ) and detailed structural information through fragmentation patterns. alfa-chemistry.comchemicalbook.com In GC-MS analysis of organotins, the resulting mass spectra are characterized by the isotopic pattern of tin, which has several naturally occurring isotopes, providing a clear signature for tin-containing fragments.
For similar organotin maleates, hydrolysis under acidic conditions can occur, leading to the formation of dibutyltin dichloride. umweltbundesamt.at This transformation can be monitored by MS. The fragmentation of Dibutyltinbis(isooctylmaleate) would likely involve the loss of the butyl groups and cleavage of the isooctylmaleate ester ligands. Analysis of these fragments helps to confirm the structure of the parent molecule and identify degradation products. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to further isolate and fragment specific ions, providing even more detailed structural insights.
Thermal Analysis Techniques for Decomposition Studies
Thermal analysis techniques are critical for understanding the thermal stability of Dibutyltinbis(isooctylmaleate), which is essential for its application as a heat stabilizer in polymers like PVC. These methods measure changes in the physical and chemical properties of a material as a function of temperature.
Detailed Research Findings: Safety data for Dibutyltinbis(isooctylmaleate) indicates that the compound is subject to thermal decomposition at elevated temperatures. colormatrix.com Prolonged heating can lead to product degradation and the release of hazardous decomposition products such as carbon monoxide and carbon dioxide. colormatrix.com For a closely related compound, Dioctyltin bis(2-ethylhexyl maleate), Thermogravimetric Analysis (TGA) is noted as a crucial technique for determining its decomposition profile, which involves the cleavage of tin-carbon and ester bonds.
| Temperature | Time Until Degradation Begins |
|---|---|
| 177 °C (350 °F) | Approximately 1 hour |
| 204 °C (400 °F) | Approximately 10 minutes |
| 232 °C (450 °F) | Within 5 minutes |
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This technique detects thermal events such as phase transitions and decomposition. DTA can identify whether decomposition processes are endothermic or exothermic. nih.gov For Dibutyltinbis(isooctylmaleate), DTA would reveal the temperatures at which decomposition initiates, providing insight into its effectiveness as a heat stabilizer. The resulting DTA curve, or thermogram, would show peaks corresponding to the energy changes during degradation.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Dibutyltinbis(isooctylmaleate), a TGA curve would show the onset temperature of decomposition as the point where significant mass loss begins. The analysis would quantify the mass loss at different stages of heating, corresponding to the volatilization of decomposition products. This data is vital for determining the upper service temperature of the compound when used as a stabilizer in materials.
Advanced Analytical Approaches for In-Situ and Real-Time Monitoring of Interactions
Understanding how Dibutyltinbis(isooctylmaleate) interacts with a polymer matrix like PVC in real-time is crucial for elucidating its stabilization mechanism. Advanced in-situ techniques allow for the monitoring of chemical changes as they happen during processing or degradation.
Detailed Research Findings: Spectroscopic methods are particularly powerful for in-situ analysis. Mössbauer spectroscopy, for example, has been instrumental in studying the chemical environment of the tin atom within organotin stabilizers in a PVC matrix. Studies have shown that during thermal degradation, stabilizers like Dibutyltinbis(isooctylmaleate) can be converted into other species, such as a dialkylchlorotin ester. This transformation is a key part of the stabilization process, where the stabilizer reacts with allylic chlorides in the degrading PVC. While not always real-time, such techniques provide a snapshot of the chemical state at different stages of degradation, offering invaluable mechanistic information.
Environmental Transformations and Degradation Pathways Academic Perspective
Environmental Degradation Mechanisms of Dibutyltinbis(isooctylmaleate)rdd.edu.iq
The environmental persistence of Dibutyltin (B87310) bis(isooctylmaleate) is influenced by its susceptibility to various degradation processes. The cleavage of the tin-carbon and tin-ester bonds is central to its transformation into less complex and generally less toxic substances.
Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. In the case of Dibutyltin bis(isooctylmaleate), the ester linkages are susceptible to hydrolysis. This process would lead to the formation of dibutyltin oxide and isooctylmaleic acid. The rate of hydrolysis is dependent on factors such as pH and temperature. publications.gc.ca For organotin compounds in general, the stability of the Sn-C bond is a critical factor in their persistence. While specific hydrolysis data for Dibutyltin bis(isooctylmaleate) is scarce, it is a recognized degradation pathway for organotin esters. researchgate.net
Biodegradation is a crucial process for the removal of organotin compounds from the environment and is primarily carried out by microorganisms. researchgate.net The primary mechanism of biodegradation for butyltin compounds is the sequential dealkylation, where butyl groups are progressively removed from the tin atom. nih.govmdpi.com This process transforms the more toxic tributyltin (TBT) into dibutyltin (DBT), then monobutyltin (B1198712) (MBT), and finally to inorganic tin, with a progressive decrease in toxicity. researchgate.net
Various bacteria, fungi, and algae have been shown to degrade organotin compounds. nih.gov For instance, Pseudomonas species have been identified as being capable of degrading organotins. nih.gov The rate of biodegradation can be influenced by several environmental factors, including temperature, pH, salinity, and the availability of nutrients. researchgate.netresearchgate.net While specific studies on the microbial degradation of Dibutyltin bis(isooctylmaleate) are lacking, the existing body of research on other dibutyltin compounds strongly suggests that it would be susceptible to similar microbial degradation pathways.
Table 1: Overview of Environmental Degradation Mechanisms for Organotin Compounds
| Degradation Mechanism | Description | Key Factors Influencing Rate | Primary Transformation Products |
| Photodegradation | Breakdown of the compound by ultraviolet (UV) radiation from sunlight. | Light intensity, presence of photosensitizers, environmental matrix. | Cleavage of alkyl and ester groups from the tin atom. |
| Hydrolysis | Cleavage of chemical bonds by the addition of water, particularly affecting the ester linkages. | pH, temperature. | Dibutyltin oxide and isooctylmaleic acid. |
| Biodegradation | Breakdown of the compound by microorganisms through enzymatic processes. | Microbial population density and diversity, temperature, pH, nutrient availability. | Stepwise dealkylation products (e.g., monobutyltin) and eventually inorganic tin. |
Identification and Characterization of Environmental Transformation Productsrdd.edu.iq
The environmental transformation of Dibutyltin bis(isooctylmaleate) is expected to yield a series of degradation products. Based on the known degradation pathways of other organotin compounds, the primary transformation products would include:
Dibutyltin (DBT) cation: Formed through the cleavage of the isooctylmaleate groups.
Monobutyltin (MBT) cation: Resulting from the subsequent loss of a butyl group from the DBT cation. mdpi.com
Inorganic Tin: The final product of the complete degradation process. researchgate.net
Isooctylmaleic acid: Released during the hydrolysis of the ester bonds.
The identification and characterization of these transformation products in environmental samples typically involve sophisticated analytical techniques such as gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). researchgate.net These methods allow for the separation and sensitive detection of the various organotin species. researchgate.net
Table 2: Expected Environmental Transformation Products of Dibutyltin bis(isooctylmaleate)
| Transformation Product | Parent Compound | Formation Pathway |
| Dibutyltin (DBT) | Dibutyltin bis(isooctylmaleate) | Hydrolysis, Photodegradation, Biodegradation |
| Monobutyltin (MBT) | Dibutyltin (DBT) | Biodegradation, Photodegradation |
| Inorganic Tin | Monobutyltin (MBT) | Biodegradation |
| Isooctylmaleic acid | Dibutyltin bis(isooctylmaleate) | Hydrolysis |
Computational and Experimental Modeling of Environmental Fate and Mobility
Computational models are valuable tools for predicting the environmental fate and mobility of chemical compounds when experimental data is limited. nih.gov These models utilize the physicochemical properties of a substance, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate its distribution and persistence in different environmental compartments (air, water, soil, and sediment). env.go.jp
For Dibutyltin bis(isooctylmaleate), modeling would likely predict a strong tendency to adsorb to sediment and soil particles due to the hydrophobic nature of the butyl and isooctyl groups. This would limit its mobility in aquatic systems but could lead to its accumulation in sediments. nih.gov The persistence of the compound would be estimated based on predicted rates of photodegradation, hydrolysis, and biodegradation. researchgate.net
Experimental studies, such as laboratory-scale incubation experiments with soil or sediment, can provide valuable data to validate and refine these computational models. researchgate.net Such studies can help to determine the half-life of the compound under specific environmental conditions and identify the major degradation products. While specific modeling and experimental fate studies for Dibutyltin bis(isooctylmaleate) are not widely published, the general principles derived from studies on other organotin compounds provide a framework for assessing its likely environmental behavior. nih.gov
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways for Organotin Maleates
The traditional synthesis of organotin carboxylates, including maleates, often involves multi-step processes that can be resource-intensive and generate waste. A common industrial route starts with the alkylation of tin tetrachloride (SnCl4) using Grignard or organoaluminum reagents to form tetraalkyltin compounds. lupinepublishers.comwikipedia.org This is followed by redistribution reactions and hydrolysis to produce dibutyltin (B87310) oxide, a key precursor. wikipedia.orggoogle.com The final step is typically a condensation reaction between dibutyltin oxide and the corresponding carboxylic acid (in this case, isooctyl maleate).
Future research is focused on developing more direct, efficient, and environmentally benign synthetic pathways. Key areas of investigation include:
Streamlining Synthesis: Researchers are exploring methods that reduce the number of synthetic steps. For instance, novel methods for preparing dibutyltin dilaurate involve reacting dibutyltin dichloride directly with lauric acid in the presence of sodium ethoxide, a process that omits the separate hydrolysis step to form the oxide. google.com This approach reduces waste and avoids the handling of toxic dust, promoting environmental and personal health. google.com Adapting such direct esterification methods for isooctyl maleate (B1232345) could offer a significant improvement over traditional routes.
Green Chemistry Principles: The development of solvent-free or green-solvent-based reaction conditions is a major goal. This includes exploring catalytic methods that can proceed under milder conditions and with higher atom economy. The use of recyclable surfactants in the synthesis of precursors like dibutyltin oxide is another promising approach to minimize waste and reduce production costs. google.com
Alternative Precursors: Investigation into alternative, less hazardous starting materials than organotin halides is ongoing. While direct synthesis from metallic tin and organic halides has seen some commercial success for simpler compounds, its application for more complex esters remains an area for development. lupinepublishers.com
| Synthetic Pathway | Precursors | Key Features/Advantages | Research Focus |
| Traditional Route | Tin tetrachloride, Alkylating agents, Maleic acid/ester | Well-established, high-yield | Improving efficiency, reducing steps |
| Direct Esterification | Dibutyltin dichloride, Isooctyl maleate | Fewer steps, reduced waste | Optimization for maleate synthesis |
| Green Synthesis | Dibutyltin oxide, Isooctyl maleate | Use of green solvents, catalysts | Catalyst development, solvent-free conditions |
Exploration of Dibutyltinbis(isooctylmaleate) in Advanced Material Formulations
Diorganotin compounds are extensively used as heat stabilizers for PVC and as catalysts for polyurethanes and silicones. wikipedia.orgalsglobal.se Dibutyltinbis(isooctylmaleate), as a member of this family, is primarily recognized for its role in preventing the thermal degradation of PVC during processing. lupinepublishers.comresearchgate.net The mechanism involves replacing unstable allylic chloride sites in the polymer chain and scavenging the hydrogen chloride (HCl) that is released, which otherwise catalyzes further degradation. lupinepublishers.comlupinepublishers.com
Future research is aimed at leveraging and enhancing these properties in next-generation materials:
High-Performance Polymers: There is an opportunity to explore the use of dibutyltinbis(isooctylmaleate) in high-performance polymers beyond conventional PVC. Technical plastics used in demanding sectors like automotive and electronics require stabilizers that can withstand higher processing temperatures and offer long-term durability. tib-chemicals.com Research could focus on evaluating its effectiveness in engineering plastics, where it might impart specific mechanical or thermal properties. tib-chemicals.com
Multi-Functional Additives: The development of "smart" stabilizers that offer multiple benefits is a key trend. Dibutyltinbis(isooctylmaleate) could be modified or used in synergistic blends to provide not only thermal stability but also UV resistance, plasticization, or improved rheological properties.
Polymeric and Nano-Composite Formulations: A novel approach involves the synthesis of polymeric thermal stabilizers by copolymerizing organotin maleates (like dibutyltin maleate) with other monomers. researchgate.net This method permanently incorporates the stabilizer into the polymer backbone, preventing leaching and improving long-term performance. Further exploration could involve creating polymeric versions of dibutyltinbis(isooctylmaleate) or incorporating it into nano-composite materials to enhance its stabilizing efficiency at lower concentrations.
Application in Sustainable Polymer Chemistry and Circular Economy Initiatives
The global polymer industry is under increasing pressure to adopt sustainable practices and contribute to a circular economy. This has profound implications for additives like PVC stabilizers. Historically, lead- and cadmium-based stabilizers were common, but their toxicity has led to widespread restrictions, such as the EU's REACH regulation. pvcstabilizer.compmarketresearch.com This has driven a shift towards alternatives, including calcium-zinc and organotin systems. rewachem.comacs.org
Future research directions for dibutyltinbis(isooctylmaleate) in this context include:
Enhancing Recyclability: A major challenge in PVC recycling is the presence of legacy additives like heavy metals, which can contaminate the recyclate and limit its application. pmarketresearch.comacs.org Organotin stabilizers are generally considered more compatible with recycling streams. pmarketresearch.com Research is needed to quantify the impact of dibutyltinbis(isooctylmaleate) on the quality and performance of recycled PVC through multiple processing cycles. The goal is to develop stabilizer formulations that fully support closed-loop material systems. pmarketresearch.com
Bio-Based Formulations: The integration of bio-based components is a growing trend in polymer additives. pvcstabilizer.com Future work could explore the synthesis of organotin maleates using bio-derived isooctanol or maleic acid. This would reduce the carbon footprint of the stabilizer and align with the broader industry push for renewable materials.
Life Cycle Assessment: Comprehensive life cycle assessments (LCAs) are crucial to validate the environmental credentials of stabilizers. Future studies should focus on conducting rigorous LCAs for dibutyltinbis(isooctylmaleate), from raw material extraction to end-of-life, to compare its environmental impact against other stabilizer systems and guide the development of more sustainable alternatives.
Theoretical and Computational Studies on Structure-Activity Relationships and Predictive Modeling
Theoretical and computational methods are becoming indispensable tools in chemical research, offering insights that can guide the synthesis and application of new compounds. For organotin compounds, these techniques are being used to understand their reactivity, stability, and biological activity.
Future research leveraging these methods for dibutyltinbis(isooctylmaleate) could include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a compound and its activity. Such models have been successfully applied to organotin complexes to predict their antimicrobial activity based on molecular descriptors. tandfonline.com Applying QSAR to a series of organotin maleates could help predict their stabilizing efficiency in PVC, allowing for the in-silico design of more effective stabilizers before undertaking laboratory synthesis.
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been used to study other dibutyltin(IV) complexes, providing insights into their molecular geometries, electronic properties, and the nature of the coordination around the tin atom. researchgate.net Similar DFT studies on dibutyltinbis(isooctylmaleate) could elucidate the precise mechanism of its interaction with the PVC polymer chain, explaining how its structure relates to its stabilizing function. researchgate.netresearchgate.net
Predictive Modeling of Degradation Pathways: Computational modeling can simulate the degradation pathways of both the polymer and the stabilizer under thermal stress. Molecular orbital calculations have been used to investigate the association of methyltin thioglycolates with PVC and its role in stabilization. researchgate.net This type of predictive modeling could be applied to dibutyltinbis(isooctylmaleate) to understand its long-term stability and identify potential degradation products, which is crucial for both performance and safety assessments.
| Computational Method | Application Area for Dibutyltinbis(isooctylmaleate) | Potential Insights |
| QSAR | Predicting stabilizer efficiency | Correlation of molecular structure with thermal stability performance |
| DFT | Mechanistic studies of PVC stabilization | Optimized molecular geometry, electronic properties, bond energies |
| Molecular Dynamics | Simulating polymer-stabilizer interactions | Understanding degradation pathways and long-term stability |
Integration of Advanced Analytical Techniques for Comprehensive Mechanistic Understanding
A deep understanding of how dibutyltinbis(isooctylmaleate) functions as a stabilizer or catalyst requires sophisticated analytical techniques to characterize the compound itself and to monitor its behavior within a polymer matrix.
The integration of advanced analytical techniques is crucial for future research:
Spectroscopic and Spectrometric Characterization: A combination of techniques is essential for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 119Sn NMR, provides detailed information about the molecular structure and the coordination environment of the tin atom. researchgate.netnih.gov Fourier-Transform Infrared (FT-IR) spectroscopy helps identify functional groups and bonding modes, while mass spectrometry confirms the molecular weight and fragmentation patterns. nih.gov
Hyphenated Chromatographic Techniques: For trace analysis and speciation of organotin compounds in materials or environmental samples, hyphenated techniques are the gold standard. Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) offers extremely low detection limits and is a powerful tool for organotin analysis. alsglobal.se
In-Situ Mechanistic Studies: To understand the stabilization mechanism in real-time, techniques that can monitor chemical changes during PVC degradation are invaluable. For example, specialized equipment like a PVC thermomat can be used to measure the evolution of HCl gas, providing a direct measure of the stabilizer's effectiveness under thermal stress. researchgate.net Coupling such thermal analysis techniques with spectroscopic methods could provide a dynamic picture of the stabilization process.
A comprehensive review of analytical procedures for organotin compounds highlights a wide array of methods, including various forms of chromatography and spectrometry, that can be deployed for detailed mechanistic investigations. dntb.gov.ua
Q & A
Q. Table 1: Key Considerations for Experimental Design
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Potential Pitfalls |
|---|---|---|
| NMR | Tin coordination environment analysis | Signal broadening due to quadrupolar effects |
| TGA-DSC | Thermal stability profiling | Overlapping decomposition events |
| HPLC-UV/Vis | Purity quantification | Co-elution of structurally similar byproducts |
Critical Evaluation and Further Research
- Source Limitations : Existing studies often lack high-resolution mass spectrometry (HR-MS) data for degradation products, complicating pathway elucidation. Prioritize collaborative studies to fill these gaps .
- Research Gaps : Investigate dibutyltinbis(isooctylmaleate)’s interactions with microplastics or biofilms in aquatic systems using controlled mesocosm experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
